
N-(3,5-dimethylphenyl)-4-methyl-3-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-dimethylphenyl)-4-methyl-3-nitrobenzamide, commonly referred to as DPNB, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPNB is a member of the nitrobenzamide family of compounds, which are known to possess a wide range of biological activities. In
作用機序
The exact mechanism of action of DPNB is not fully understood. However, it has been suggested that DPNB may act by inhibiting the activity of certain enzymes that are involved in cancer cell growth. DPNB has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and physiological effects:
DPNB has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth. DPNB has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, DPNB has been shown to have anti-inflammatory and analgesic effects.
実験室実験の利点と制限
One of the main advantages of using DPNB in lab experiments is its well-established synthesis method, which allows for the production of large quantities of pure DPNB. In addition, DPNB has been extensively studied for its potential applications in scientific research, particularly in the field of cancer biology. However, one of the main limitations of using DPNB in lab experiments is its potential toxicity. DPNB has been shown to have toxic effects on certain cell types, and caution should be exercised when using DPNB in lab experiments.
将来の方向性
There are several future directions for research on DPNB. One area of research could be to further elucidate the mechanism of action of DPNB. Another area of research could be to explore the potential applications of DPNB in other areas of scientific research, such as neurobiology or immunology. Additionally, further studies could be conducted to assess the potential toxicity of DPNB and to develop strategies to minimize its toxic effects.
Conclusion:
In conclusion, DPNB is a chemical compound that has been extensively studied for its potential applications in scientific research, particularly in the field of cancer biology. The synthesis method for DPNB is well-established, and DPNB has been shown to have a wide range of biochemical and physiological effects. While there are limitations to using DPNB in lab experiments, there are also several future directions for research on DPNB that could lead to new discoveries and potential applications in scientific research.
合成法
The synthesis of DPNB involves the reaction of 3,5-dimethylaniline with 4-methyl-3-nitrobenzoyl chloride in the presence of a base such as pyridine. The resulting product is then purified through recrystallization to obtain pure DPNB. This synthesis method has been well-established and has been used to produce DPNB in large quantities for scientific research purposes.
科学的研究の応用
DPNB has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the field of cancer biology. DPNB has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has been suggested that DPNB may act by inhibiting the activity of certain enzymes that are involved in cancer cell growth.
特性
IUPAC Name |
N-(3,5-dimethylphenyl)-4-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-10-6-11(2)8-14(7-10)17-16(19)13-5-4-12(3)15(9-13)18(20)21/h4-9H,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUQNHMYTICAAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

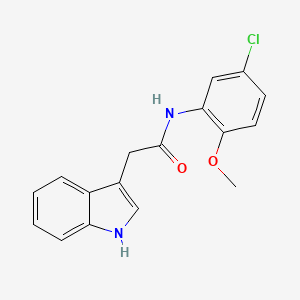



![2-{[3-(5-methyl-2-furyl)acryloyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5830670.png)
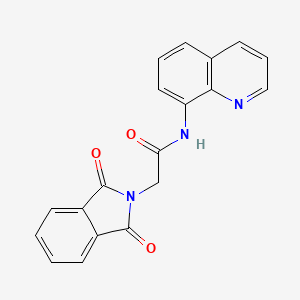
![ethyl 1-[N-(3-fluorophenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxylate](/img/structure/B5830681.png)
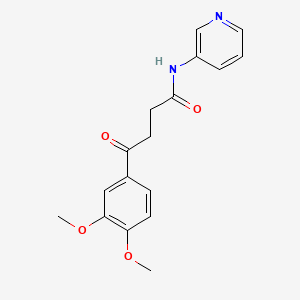
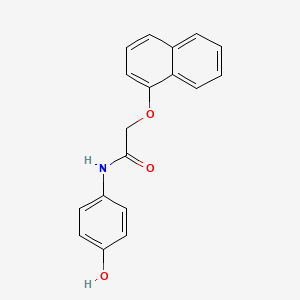
![2-ethoxy-3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]-6-methylpyridine](/img/structure/B5830702.png)
![N-(2,5-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5830707.png)
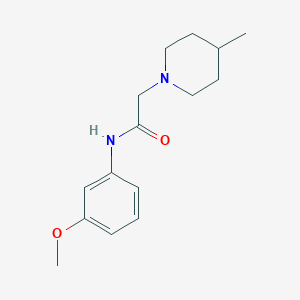
![N-cyclohexyl-3-[(4-ethoxyphenoxy)methyl]benzamide](/img/structure/B5830725.png)
